N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Catalog No.
S15653334
CAS No.
M.F
C12H19N5
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3...

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C12H19N5/c1-5-17-12(6-9(2)15-17)13-7-11-8-14-16(4)10(11)3/h6,8,13H,5,7H2,1-4H3

InChI Key

SPTMBYJGNXMWLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)C)C

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique pyrazole structure. The compound's molecular formula is C11H16N4C_{11}H_{16}N_{4}, and it features a distinctive arrangement of functional groups that contribute to its chemical properties. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

The chemical reactivity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can be explored through various synthetic pathways. It can undergo:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.
  • Reductive amination: This process can be utilized to form various derivatives by reacting with aldehydes or ketones.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that compounds with pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has shown promise in preliminary studies for potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can be achieved through several methods:

  • One-pot synthesis: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the desired compound efficiently.
  • Stepwise synthesis: Individual reactions are performed sequentially, allowing for greater control over the formation of specific intermediates.
  • Reductive amination: Utilizing an aldehyde or ketone with the amine component under reductive conditions to form the target compound.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has potential applications in:

  • Pharmaceutical development: As a lead compound for creating new drugs targeting various diseases.
  • Agricultural chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.

The compound's unique structure may also allow for specific interactions that could lead to novel therapeutic agents.

Interaction studies involving N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine focus on its binding affinity to biological targets. These studies typically utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with proteins or enzymes.
  • In vitro assays: To evaluate the biological effects on cell lines or isolated tissues.
  • In vivo studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

These investigations are essential for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methylpyrazoleC13H18N2OExhibits anti-inflammatory properties; different substituents on the pyrazole ring
N-(2-Methoxyethyl)-N-(4-methoxybenzyl)-pyrazoleC15H20N2O2Shows distinct pharmacological profiles due to ethylene glycol moiety
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazoleC15H20N2OKnown for its efficacy in specific bioassays; variation in substituents affects activity

Uniqueness

The uniqueness of N-[ (1,5-dimethyl - 1H - pyrazol - 4 - yl)methyl] - 1 - ethyl - 3 - methyl - 1H - pyrazol - 5 - amine lies in its specific arrangement of methyl and ethyl groups on the pyrazole ring, which may influence its biological activity and interaction with target sites compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.16404563 g/mol

Monoisotopic Mass

233.16404563 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

Explore Compound Types